molecular formula C8H16N2O B1440015 (hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine CAS No. 1181643-74-2

(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

Cat. No. B1440015
CAS RN: 1181643-74-2
M. Wt: 156.23 g/mol
InChI Key: JIAZNRIERWGWTE-UHFFFAOYSA-N
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Description

“(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2O . It is an important structural unit found in biologically active compounds . The hexahydro-pyrrolo[2,1-c][1,4] oxazine fragment is disordered over two conformations - A and B, respectively - in a ratio 0.656 (5):0.344 (5). The disordered five-membered ring adopts an envelope conformation in A, while in B this ring is nearly planar .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2 . This indicates the presence of a pyrrolo[2,1-c][1,4]oxazin ring in its structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.23 . It is a liquid at room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

Morpholine derivatives are commonly used in the synthesis of various pharmaceutical compounds due to their versatility and presence in biologically active natural products . The compound could potentially be utilized in the development of new medications, leveraging its structural properties to create novel therapeutic agents.

Catalysis and Ligand Chemistry

Morpholines serve as catalysts and ligands in asymmetric synthesis and other chemical reactions . The subject compound may find application in facilitating reactions such as organo-zinc additions to aldehydes or cyclization processes, contributing to more efficient and selective synthetic pathways.

Corrosion Inhibition

Synthetic morpholine derivatives are known to act as corrosion inhibitors . This compound could be researched for its potential use in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs.

Surface-Active Agents

Morpholine derivatives can function as surface-active agents . The compound could be explored for its ability to alter surface tension in various formulations, which is valuable in industries ranging from cosmetics to coatings.

Organocatalysis

In organic synthesis, morpholines are utilized as organocatalysts . This compound might be investigated for its catalytic properties in promoting various organic reactions, potentially leading to more sustainable and efficient processes.

Biological Activity Studies

Given the biological relevance of morpholine structures, this compound could be studied for its biological activity . Research could focus on its interaction with biological systems, potentially leading to discoveries in pharmacology or toxicology.

Material Science

Morpholine derivatives can contribute to material science through their application in polymers and other advanced materials . The compound could be examined for its properties when incorporated into new materials, possibly enhancing their performance or functionality.

Environmental Applications

Considering the role of morpholines in industrial applications, this compound might be researched for environmental applications such as waste treatment or pollution control .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAZNRIERWGWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181643-74-2
Record name 1-{hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 2
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 3
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 4
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 5
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Reactant of Route 6
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

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